molecular formula C20H18F3NO4S B3009500 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705769-47-6

1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B3009500
CAS No.: 1705769-47-6
M. Wt: 425.42
InChI Key: XRZDXAUFMRNBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a pyrrolidine ring via a spiro junction. The molecule is further substituted with a sulfonyl group linked to a 4-(trifluoromethyl)benzyl moiety. This trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where hydrophobic interactions are critical .

Properties

IUPAC Name

1'-[[4-(trifluoromethyl)phenyl]methylsulfonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4S/c21-20(22,23)15-7-5-14(6-8-15)12-29(26,27)24-10-9-19(13-24)11-17(25)16-3-1-2-4-18(16)28-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDXAUFMRNBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethyl and benzylsulfonyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic processes to minimize the use of hazardous reagents. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitutions may use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

Medicinal Chemistry

1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one has shown potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that spirocyclic compounds can induce apoptosis in cancer cell lines. This compound may modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and NF-kB pathways .
  • Antidiabetic Effects : Compounds with similar spiro structures have been investigated for their ability to promote insulin secretion from pancreatic β-cells, suggesting potential applications in diabetes management .
  • Anti-inflammatory Properties : The unique structure may also confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Synthesis of Novel Materials

The compound serves as a versatile building block in organic synthesis. Its structure allows for the creation of various derivatives that can be tailored for specific applications in materials science and chemical engineering.

Biological Studies

Due to its distinct structural features, this compound is utilized in biological research to study molecular interactions and mechanisms of action. It aids in understanding how modifications to the chroman and pyrrolidine rings affect biological activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; modulates signaling pathways ,
AntidiabeticPromotes insulin secretion ,
Anti-inflammatoryPotential to reduce inflammation

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of spirocyclic compounds similar to this compound. The researchers found that these compounds effectively inhibited tumor growth in vitro by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity.

Case Study 2: Diabetes Management

In another investigation, researchers evaluated the efficacy of related compounds in promoting insulin secretion from pancreatic β-cells. The results indicated that modifications to the spiro structure could significantly enhance insulinotropic effects, suggesting a pathway for developing new antidiabetic agents.

Mechanism of Action

The mechanism of action of 1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The spirocyclic structure may also play a role in the compound’s ability to fit into the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one with structurally and functionally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight Melting Point Biological Activity/Notes
This compound Spiro[chroman-2,3'-pyrrolidin]-4-one 4-(Trifluoromethyl)benzylsulfonyl ~449.4 (estimated) Not reported Hypothesized enzyme inhibition (e.g., falcipain-2) due to sulfonyl and spirocyclic motifs .
1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one () Spiro[chroman-2,3'-pyrrolidin]-4-one 5-Fluoro-2-methoxyphenylsulfonyl 391.4 Not reported Similar spiro core; methoxy and fluoro groups may reduce lipophilicity compared to CF3 .
SZ1 () Spiro[chromane-2,4'-piperidin]-4-one 4-Nitrophenylsulfonyl-piperazine-pyrimidine 565.2 235–237°C Antimalarial activity via falcipain-2 inhibition; high melting point suggests stable packing .
Example 64 () Chromen-4-one Pyrazolo[3,4-c]pyrimidine-fluorophenyl 599.1 242–245°C Kinase inhibition (e.g., BTK or JAK); enantiomeric excess (96.21%) critical for efficacy .
Giripladib () Indole Benzylsulfonylaminoethyl-diphenylmethyl 745.25 Not reported Anti-inflammatory/analgesic; bulky substituents may limit bioavailability .

Key Structural and Functional Differences:

Core Architecture: The target compound and ’s analog share a spiro[chroman-pyrrolidin] core, whereas SZ1 () uses a spiro[chromane-piperidin] system. Chromen-4-one derivatives () lack the spiro junction but retain the 4-oxo moiety, which is crucial for π-stacking interactions in kinase inhibitors .

Substituent Effects :

  • The 4-(trifluoromethyl)benzylsulfonyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 5-fluoro-2-methoxyphenylsulfonyl group in (logP ~2.8), impacting membrane permeability and metabolic stability .
  • SZ1’s 4-nitrophenylsulfonyl group contributes to its high melting point (235–237°C) due to strong intermolecular dipole interactions, whereas SZ2’s 2-nitrophenylsulfonyl group reduces melting point (142–144°C) .

Biological Relevance :

  • Sulfonamide-containing spiro compounds (e.g., SZ1, SZ2) exhibit antimalarial activity by inhibiting falcipain-2, a cysteine protease in Plasmodium . The target compound’s trifluoromethyl group may enhance binding to similar protease active sites.
  • Pyrazolo-pyrimidine derivatives () demonstrate kinase inhibition, suggesting the target compound could be optimized for oncology applications if paired with appropriate heterocycles .

Research Findings and Limitations

  • Synthetic Challenges : Spirocyclic systems often require multi-step syntheses with low yields (e.g., 62% for ’s iodinated spiro-pyridine) . The target compound’s synthesis would likely face similar hurdles.
  • Its efficacy must be inferred from structural parallels.
  • Solubility Issues : High molecular weight and lipophilicity (e.g., Giripladib, MW 745.25) may limit aqueous solubility, necessitating formulation optimization .

Biological Activity

1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel spirocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound integrates a trifluoromethyl group, a benzylsulfonyl moiety, and a spiro linkage between chroman and pyrrolidinone rings, which contributes to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H16F3N1O3S1\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_3\text{S}_1

This molecular formula indicates the presence of key functional groups that influence its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group may facilitate interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows the compound to fit into active sites, modulating enzyme activity or receptor binding. Specific interactions may enhance its efficacy against various diseases.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of spirocyclic compounds. The compound has shown promising results in various antioxidant assays such as DPPH and ABTS tests, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, spiro compounds have been evaluated against various bacterial strains, demonstrating significant inhibition of growth . The specific antimicrobial activity of this compound remains to be fully characterized but is anticipated based on structural analogs.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In vitro studies with related spiro compounds have shown inhibition of cell proliferation in various cancer cell lines . Molecular docking studies could further elucidate how this compound interacts with cancer-related targets.

Case Studies

  • Antioxidant Testing : A study assessed the antioxidant capacity of several spiro compounds through various assays (DPPH, FRAP). Compounds similar to this compound demonstrated notable antioxidant effects, suggesting its potential application in oxidative stress-related conditions .
  • Antimicrobial Evaluation : In a comparative study of spiro derivatives, several compounds were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the sulfonyl group significantly impacted activity levels .
  • Molecular Docking Studies : Computational studies have predicted that this compound binds effectively to specific enzyme targets involved in cancer progression, supporting further experimental validation .

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityReference
This compoundSpirocyclic structure with trifluoromethyl and sulfonyl groupsAntioxidant, potential anticancer
Spiro[chroman-2,3'-pyrrolidin]-4-oneLacks trifluoromethyl groupLimited biological activity
1'-((4-Methyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-oneSimilar structure with methyl groupModerate activity differences

Q & A

Q. What synthetic routes are commonly employed for synthesizing 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one?

The compound is typically synthesized via multi-step organic reactions, including:

  • Spiro ring formation : Cyclization of chroman-4-one precursors with pyrrolidine derivatives under basic conditions.
  • Sulfonylation : Reaction of the spiro intermediate with 4-(trifluoromethyl)benzyl sulfonyl chloride in the presence of a base like triethylamine.
  • Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic connectivity and sulfonyl group integration (e.g., δ 7.93 ppm for aromatic protons in analogous structures) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., observed [M+H]+^+ at 412.1237 vs. calculated 411.1682) .
  • HPLC : For purity assessment using C18 columns and UV detection.

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antiproliferative screening : MTT assays against cancer cell lines (e.g., IC50_{50} determination).
  • Enzyme inhibition studies : Testing against kinases or proteases using fluorogenic substrates.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies?

  • Replicate experimental conditions : Standardize cell lines, assay protocols, and compound concentrations.
  • Validate target engagement : Use competitive binding assays (e.g., SPR or ITC) to confirm direct interactions.
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to rule out bioavailability issues .

Q. What computational approaches predict the compound’s drug-likeness and target affinity?

  • Physicochemical profiling : Tools like SwissADME to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases), guided by crystallographic data from analogous spiro compounds .

Q. How can synthetic yield and purity be optimized for large-scale research applications?

  • Catalyst optimization : Use p-toluenesulfonic acid (p-TsOH) to accelerate cyclization steps .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) for sulfonylation reactions.
  • Chromatographic gradients : Adjust hexane/EtOAc ratios to resolve sulfonyl-containing byproducts .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

  • Environmental fate studies : Measure soil/water partition coefficients (log Koc_{oc}) and hydrolysis rates under varying pH conditions.
  • Ecotoxicology assays : Daphnia magna or algae growth inhibition tests to determine EC50_{50} values.
  • Degradation analysis : LC-MS/MS to identify breakdown products in simulated sunlight or microbial-rich media .

Q. How is X-ray crystallography utilized to confirm its spirocyclic conformation?

  • Crystal growth : Slow evaporation of saturated DCM/hexane solutions.
  • Data collection : Synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution structures.
  • Refinement : Software like SHELX to resolve bond angles and torsional strain in the spiro center, as demonstrated for fluorobenzylidene analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.